Asperlicin
Asperlicin
Selective antagonist for the cholecystokinin receptor CCKA; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
93413-04-8
VCID:
VC0006502
InChI:
InChI=1S/C31H29N5O4/c1-17(2)15-22-29(39)36-25-14-8-5-11-20(25)31(40,30(36)34-22)16-23-26-32-21-12-6-3-9-18(21)28(38)35(26)24-13-7-4-10-19(24)27(37)33-23/h3-14,17,22-23,30,34,40H,15-16H2,1-2H3,(H,33,37)/t22-,23-,30-,31-/m0/s1
SMILES:
CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O
Molecular Formula:
C31H29N5O4
Molecular Weight:
535.6 g/mol
Asperlicin
CAS No.: 93413-04-8
Inhibitors
VCID: VC0006502
Molecular Formula: C31H29N5O4
Molecular Weight: 535.6 g/mol
CAS No. | 93413-04-8 |
---|---|
Product Name | Asperlicin |
Molecular Formula | C31H29N5O4 |
Molecular Weight | 535.6 g/mol |
IUPAC Name | (7S)-7-[[(2S,3aS,4S)-4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
Standard InChI | InChI=1S/C31H29N5O4/c1-17(2)15-22-29(39)36-25-14-8-5-11-20(25)31(40,30(36)34-22)16-23-26-32-21-12-6-3-9-18(21)28(38)35(26)24-13-7-4-10-19(24)27(37)33-23/h3-14,17,22-23,30,34,40H,15-16H2,1-2H3,(H,33,37)/t22-,23-,30-,31-/m0/s1 |
Standard InChIKey | MGMRIOLWEROPJY-FPACPZPDSA-N |
Isomeric SMILES | CC(C)C[C@H]1C(=O)N2[C@H](N1)[C@@](C3=CC=CC=C32)(C[C@H]4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |
SMILES | CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |
Canonical SMILES | CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O |
Description | Selective antagonist for the cholecystokinin receptor CCKA; High Quality Biochemicals for Research Uses |
Synonyms | (S-(2alpha,9beta,9(R*),9alpha,beta))-6,7-dihydro-7-((2,3,9,9a-tetrahydro-9-hydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo(1,2-a)indol-9-yl)methyl)quinazolino(3,2-a)(1,4)benzodiazepine-5,13-dione asperlicin |
PubChem Compound | 3035433 |
Last Modified | Nov 11 2021 |
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